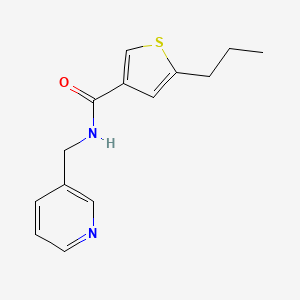
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PPTC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications for neurodevelopmental disorders such as Fragile X syndrome, autism spectrum disorders, and intellectual disability. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to improve cognitive function and behavioral symptoms in animal models of these disorders.
Wirkmechanismus
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to a site on the receptor that is distinct from the glutamate binding site, 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and plasticity. 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide also increases the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission. These effects contribute to the improvement in cognitive function observed in animal models of neurodevelopmental disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors. However, one limitation is that 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
Future research on 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies could investigate the potential therapeutic applications of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the potential use of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function.
Synthesemethoden
The synthesis of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-aminopyridine with 5-bromo-3-thiophenecarboxylic acid in the presence of a base. The resulting intermediate is then reacted with propylamine to yield 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of 5-propyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide with high purity.
Eigenschaften
IUPAC Name |
5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-13-7-12(10-18-13)14(17)16-9-11-5-3-6-15-8-11/h3,5-8,10H,2,4,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTWMZBVMBSTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

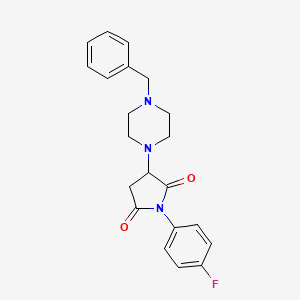
![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)

![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)
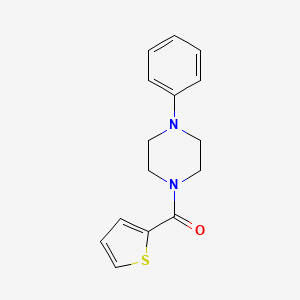
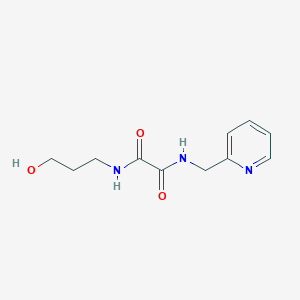
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
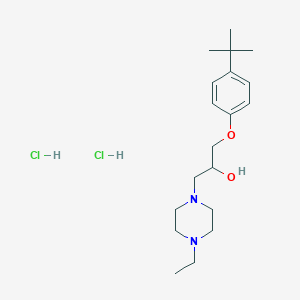
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)